

Application Notes and Protocols for the Dxylose-d2 Absorption Test

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-xylose absorption test is a well-established diagnostic tool for assessing the integrity and absorptive capacity of the proximal small intestine.[1][2] D-xylose, a pentose sugar, is readily absorbed by the small intestine primarily through passive diffusion and does not require enzymatic digestion for its absorption.[2] Its subsequent excretion in the urine provides a non-invasive measure of intestinal absorption function.[2] The use of a deuterated form of D-xylose (D-xylose-d2) coupled with mass spectrometry offers a highly sensitive and specific method for analysis, distinguishing it from endogenous substances. This document provides detailed protocols for the D-xylose-d2 absorption test, including patient preparation, sample collection, and analysis, as well as interpretation of results.

Principle of the Test

Following oral administration, D-xylose is absorbed in the duodenum and jejunum.[3] The amount of D-xylose absorbed is proportional to the surface area and integrity of the intestinal mucosa. Once absorbed into the bloodstream, D-xylose is filtered by the kidneys and excreted in the urine.[3] A low level of D-xylose in the blood or urine can indicate malabsorption due to conditions such as celiac disease, Crohn's disease, or small intestinal bacterial overgrowth.[4]

Quantitative Data Summary



The following tables summarize key quantitative data for the D-xylose absorption test.

Table 1: D-xylose Dosage

Population	D-xylose Dose	Reference
Adults	25 g	[2][4]
Children	0.5 g/kg of body weight (up to 25 g)	[5]
Children	5 g	[6][7]

Table 2: Sample Collection Timing

Sample Type	Population	Timing	Reference
Blood	Adults	Fasting (baseline), 1 and 3 hours post- ingestion	[4]
Fasting (baseline), 2 hours post-ingestion	[3]		
Blood	Children	Fasting (baseline), 1 hour post-ingestion	[6]
Urine	Adults	5-hour collection post- ingestion	[2][4]
Urine	Children	5-hour collection post- ingestion	[5]

Table 3: Reference Ranges for D-xylose Absorption Test



Sample Type	Population	Dose	Normal Range	Reference
Blood				
Adults (1-hour)	25 g	> 20-30 mg/dL	[7]	
Adults (2-hour)	25 g	> 40-50 mg/dL	[7]	_
Children (>6 months, 1-hour)	5 g	> 20 mg/dL	[8]	_
Children (<6 months, 1-hour)	5 g	> 15 mg/dL	[8]	
Children (1-hour)	5 g	37.0 +/- 7.7 mg/dL (mean +/- 1 SD)	[6]	
Urine				_
Adults	25 g	> 4.0 g / 5 hours	[2]	
25 g	4.1 - 8.2 g / 5 hours	[5]		_
Children	5 g	1.2 - 2.4 g / 5 hours	[5]	
5 g	> 1.25 g / 5 hours	[3]		

Experimental ProtocolsPatient Preparation

- Fasting: Patients should fast for 8-12 hours prior to the test. For infants, a 4-hour fast is recommended.[5] Water can be consumed during this period.
- Dietary Restrictions: For 24 hours before the test, patients should avoid foods high in pentose, such as fruits, jams, and pastries.[9]



Medication Review: Certain medications, including aspirin and indomethacin, may interfere
with test results and should be discontinued after consulting with a physician.[4]

D-xylose-d2 Administration

- Administer the appropriate dose of D-xylose-d2 (refer to Table 1) dissolved in 250 mL of water.[5]
- An additional 250 mL of water should be consumed immediately after the D-xylose-d2 solution.[5]

Sample Collection

- Baseline Blood Sample: Collect a fasting blood sample into an appropriate tube (e.g., serum separator tube) before D-xylose-d2 administration.
- Post-Dose Blood Samples: Collect blood samples at the time points indicated in Table 2.
- Urine Collection: Begin a 5-hour urine collection immediately after the D-xylose-d2 is administered. The patient should empty their bladder completely at the start of the test, and this first void is discarded. All subsequent urine for the next 5 hours is collected in a single container.[5]

Sample Processing and Storage

- Blood: Allow blood to clot, then centrifuge to separate serum. Transfer serum to a clean, labeled tube.
- Urine: At the end of the 5-hour collection period, measure and record the total volume of urine. Mix the entire collection well and transfer an aliquot to a labeled tube.
- Storage: Store serum and urine samples at -20°C or lower until analysis.

Analytical Methodology: D-xylose-d2 Analysis by LC-MS/MS

This section outlines a general approach for the analysis of D-xylose-d2 in serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method should



be validated in the user's laboratory.

- 1. Sample Preparation
- Protein Precipitation (for serum samples):
 - \circ To 100 μL of serum, add 300 μL of cold acetonitrile containing an internal standard (e.g., 13 C₅-D-xylose).[10]
 - Vortex for 30 seconds to precipitate proteins.
 - Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[10]
 - Transfer the supernatant to a clean tube for analysis.
- Urine Sample Dilution:
 - Dilute urine samples with an appropriate volume of mobile phase or a suitable buffer containing the internal standard. The dilution factor will depend on the expected concentration of D-xylose-d2.
- 2. Chromatographic Conditions
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.[11]
- Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve ionization.
- Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.6 mL/min.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometry Conditions



- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for sugars.
 [11]
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-xylose-d2 and the internal standard. The exact m/z values will depend on the deuteration pattern of the D-xylose-d2 standard used.
- Data Analysis: Quantify D-xylose-d2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., charcoalstripped serum or synthetic urine).

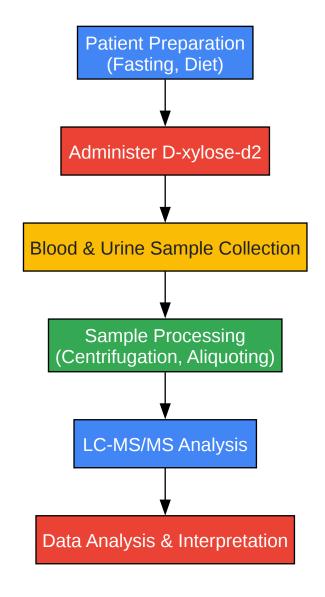
Diagrams



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Caption: D-xylose-d2 Absorption Pathway.





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Caption: D-xylose-d2 Absorption Test Workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for the D-xylose-d2
 Absorption Test]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15142165#protocol-for-the-d-xylose-d2-absorption-test]

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